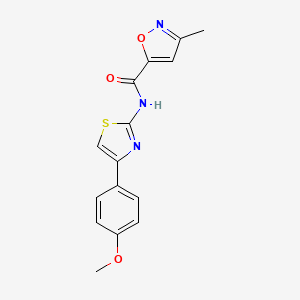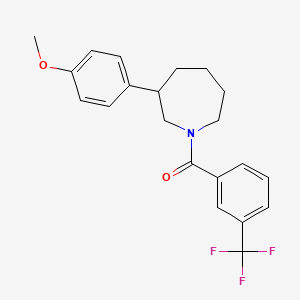
(3-(4-Methoxyphenyl)azepan-1-yl)(3-(trifluoromethyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(3-(4-Methoxyphenyl)azepan-1-yl)(3-(trifluoromethyl)phenyl)methanone” is a complex organic molecule. It contains a methoxyphenyl group, an azepan ring, a trifluoromethylphenyl group, and a methanone group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the azepan ring. The methoxyphenyl and trifluoromethylphenyl groups are likely to be in a trans configuration to each other on the azepan ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the methoxy, trifluoromethyl, and methanone groups. The methoxy group is a weak electron-donating group, the trifluoromethyl group is a strong electron-withdrawing group, and the methanone group is a polar carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar methanone group and the nonpolar methoxy and trifluoromethyl groups would likely give this compound both polar and nonpolar characteristics .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound has been utilized in the synthesis of novel derivatives with potential oxidative stress modulation properties, showcasing its relevance in creating compounds with anti-stress oxidative properties through electrochemical synthesis methods (Largeron & Fleury, 1998).
- It has also been featured in the development of trans-4,5-disubstituted cyclopentenone derivatives using phosphomolybdic acid as a catalyst, highlighting its role in facilitating aza-Piancatelli rearrangement reactions (Reddy et al., 2012).
Biological Evaluation
- Research into azepane isomers of AM-2233 and AM-1220, alongside the detection of fatty acid amide hydrolase inhibitors, has involved the analysis of compounds structurally related to "(3-(4-Methoxyphenyl)azepan-1-yl)(3-(trifluoromethyl)phenyl)methanone", providing insights into their pharmacological potential and detection in unregulated drug products (Nakajima et al., 2012).
- The inhibition of tubulin polymerization, induction of G2/M cell cycle arrest, and triggering of apoptosis in leukemia cells by related phenstatin derivatives underscore the compound's potential in cancer research and therapy (Magalhães et al., 2013).
Material Science and Photolysis Studies
- Studies on the photolysis of aryl azides bearing electron-withdrawing substituents, including those related to "(3-(4-Methoxyphenyl)azepan-1-yl)(3-(trifluoromethyl)phenyl)methanone", have contributed to understanding the chemical behavior of azepines under light exposure, important for material science applications (Purvis et al., 1984).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[3-(4-methoxyphenyl)azepan-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO2/c1-27-19-10-8-15(9-11-19)17-5-2-3-12-25(14-17)20(26)16-6-4-7-18(13-16)21(22,23)24/h4,6-11,13,17H,2-3,5,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRXPUXIWMCTHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


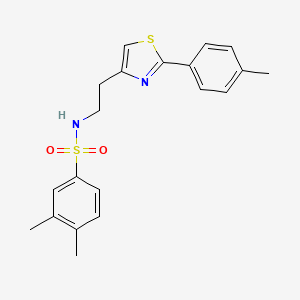
![1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2678713.png)

![N-cyclohexyl-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2678717.png)
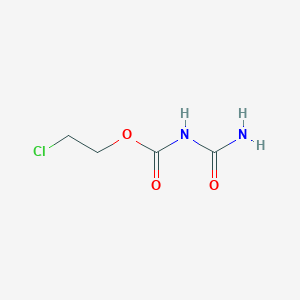

![(1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/no-structure.png)

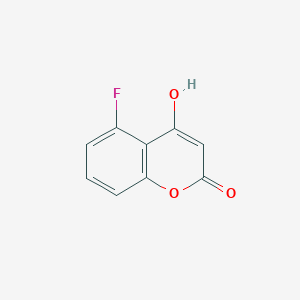
![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2678727.png)
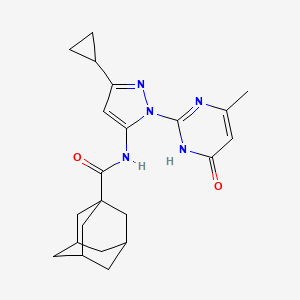
![N-(2,4-dimethoxyphenyl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2678730.png)
